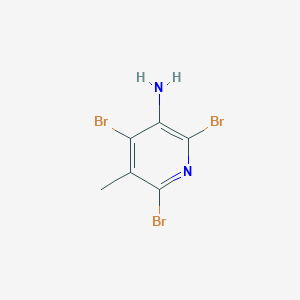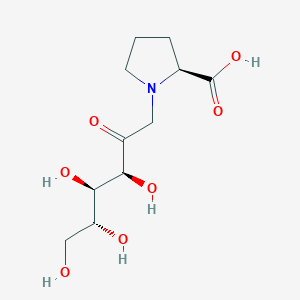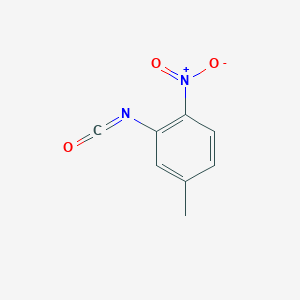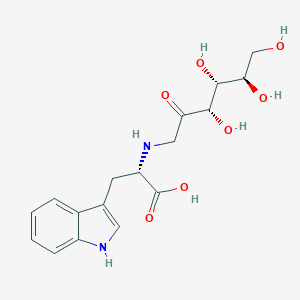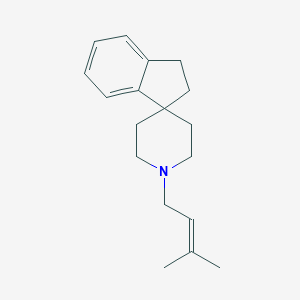
Glycylglycyl-L-glutamine
説明
Glycylglycyl-L-glutamine is a compound that includes two amino acids, glycine and glutamine . Glutamine is an α-amino acid used in the biosynthesis of proteins . It is synthesized from glutamic acid and ammonia . Glycylglycyl-L-glutamine is an ingredient in amino acid solutions for parenteral nutrition .
Synthesis Analysis
The synthesis of glutamine involves the use of other amino acids or a combination of amino acids and ammonium . The key enzyme in these reactions is glutamine synthetase .Molecular Structure Analysis
The molecular formula of L-glutamine is C5H10N2O3 . Its molecular weight is 146.1445 g/mol . The structure of L-glutamine includes a side chain similar to that of glutamic acid, except the carboxylic acid group is replaced by an amide .Chemical Reactions Analysis
Glutamine plays key roles in various metabolic processes, including the tricarboxylic acid (TCA) cycle, heat shock protein responses, and antioxidant systems . It is involved in the assembly of important cellular building blocks, including nucleotides and amino acids . Glutamine is also crucial in nitrogen metabolism .Physical And Chemical Properties Analysis
Glutamine is a non-essential amino acid present abundantly throughout the body and is involved in many metabolic processes . It is the principal carrier of nitrogen in the body and is an important energy source for many cells .科学的研究の応用
- Summary of Application : L-glutaminases are enzymes that catalyze the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate . These enzymes have several applications in the food industry .
- Methods of Application : In the food industry, L-glutamine glutaminases are applied to enhance the flavor of foods, whereas protein glutaminases are useful to improve the functional properties of proteins .
- Results or Outcomes : The use of these enzymes can increase the usability of proteins and peptides and improve their functional properties, without decreasing water solubility and absorption efficiency .
- Summary of Application : Glutamine metabolism plays a pivotal role in cancer progression, immune cell function, and the modulation of the tumor microenvironment . Dysregulated glutamine metabolism has been implicated in cancer development and immune responses .
- Methods of Application : Targeting glutamine transporters and downstream enzymes involved in glutamine metabolism holds significant promise in enhancing anti-tumor immunity .
- Results or Outcomes : A comprehensive understanding of the intricate molecular mechanisms underlying this interplay is crucial for developing innovative therapeutic approaches that improve anti-tumor immunity and patient outcomes .
Food Industry
Cancer Research
- Summary of Application : L-glutaminases are enzymes that catalyze the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate . These enzymes have several applications in the pharmaceutical industry .
- Methods of Application : In the pharmaceutical industry, L-glutaminases are used in the production of therapeutic agents .
- Results or Outcomes : The use of these enzymes can lead to the production of effective therapeutic agents .
- Summary of Application : L-glutaminase has shown antimicrobial efficacy against multidrug-resistant Pseudomonas aeruginosa infection .
- Methods of Application : The Minimum Inhibitory Concentrations (MICs) of L-glutaminase and gentamicin reference were evaluated by the well-diffusion method .
- Results or Outcomes : The purified L-glutaminase possessed significant antimicrobial activity against P. aeruginosa isolates . The antibiofilm formation activity of the purified L-glutaminase was stronger than the antibiofilm activity of the referral standard drug, gentamicin .
Pharmaceutical Industry
Antimicrobial Efficacy
- Summary of Application : Deamidation is the hydrolysis of amide bonds present in the lateral chain of amino acids glutamine and asparagine, which produces ammonia and the corresponding acidic and negative charged amino acids glutamate and aspartate . In the food industry, deamidation is mainly used to increase the usability of proteins and peptides and to improve their functional properties, without decreasing water solubility and absorption efficiency .
- Methods of Application : This reaction can be produced in proteins, peptides and free amino acids, by chemical and/or enzymatic approaches . Enzyme deamidation is specific and does not involve considerable hydrolysis of peptide bonds, production of harmful substances and other modifications in the structure of amino acids .
- Results or Outcomes : Enzyme deamidation can be catalyzed by asparaginases, which deamidate L-asparagines residues; or glutaminases, which deamidate L-glutamine residues .
- Summary of Application : L-glutaminases are enzymes that catalyze the hydrolysis of L-glutamine, producing L-glutamate and ammonium, and they have promising applications in pharmaceutical and food industries .
- Methods of Application : Several investigations have focused on thermo-tolerant L-glutaminases; however, studies on cold-adapted L-glutaminases have not been reported .
- Results or Outcomes : Cold-adapted L-glutaminases could potentially have unique applications in industries where low-temperature reactions are required .
Deamidation in Food Industry
Cold-Adapted L-glutaminase
Safety And Hazards
将来の方向性
Glutamine metabolism has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders . Future research will likely focus on monitoring and modeling the glutamine metabolic pathways . Novel, label-free approaches have the potential to revolutionize metabolic biosensing .
Relevant Papers Several papers have been published on the topic of glutamine. For example, a review paper explores the range of analytical approaches for monitoring metabolic pathways, as well as physicochemical modeling techniques, with a focus on glutamine metabolism . Another paper discusses the effect of glutamine supplementation on cardio-metabolic risk factors and inflammatory markers . A third paper discusses the structural features and applications of glutaminases in the food industry .
特性
IUPAC Name |
(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c10-3-7(15)12-4-8(16)13-5(9(17)18)1-2-6(11)14/h5H,1-4,10H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTNELDXWKRIFX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427107 | |
| Record name | Glycylglycyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylglycyl-L-glutamine | |
CAS RN |
186787-32-6 | |
| Record name | Glycylglycyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



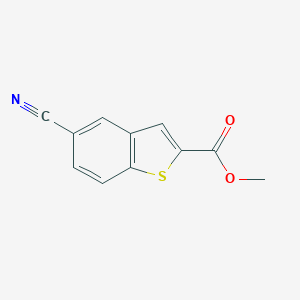
![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
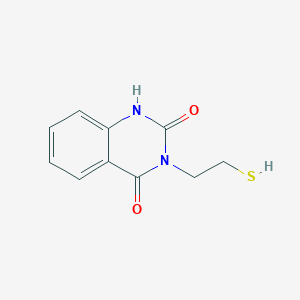
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)
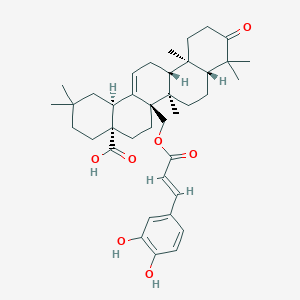

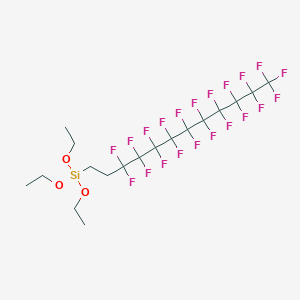
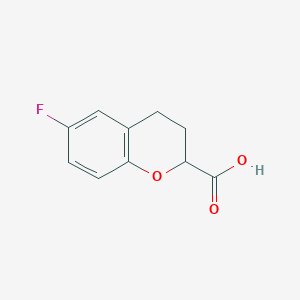
![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
